molecular formula C7H6Cl2N4O2 B041631 N-(4,6-Dichloro-5-formamidopyrimidin-2-yl)acetamide CAS No. 136470-91-2

N-(4,6-Dichloro-5-formamidopyrimidin-2-yl)acetamide

Cat. No.: B041631
CAS No.: 136470-91-2
M. Wt: 249.05 g/mol
InChI Key: ADKUCDJWTYFEDT-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

N-(4,6-Dichloro-5-formamidopyrimidin-2-yl)acetamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to be an intermediate in the synthesis of other chemical entities, such as (1R-4S)-N-[4-Chloro-5-(formylamino)-6-[[4-(hydroxymethyl)-2-cyclopenten-1-yl]amino]-2-pyrimidinyl]acetamide, which is related to Abacavir

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function. In vitro and in vivo studies have shown that the compound’s effects can vary depending on the experimental conditions and the duration of exposure.

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with different dosages. Studies have shown that the compound can have threshold effects, with higher doses potentially leading to toxic or adverse effects. Understanding the dosage effects is crucial for determining the compound’s safety and efficacy in preclinical studies.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are important factors to consider. The compound interacts with transporters and binding proteins, influencing its localization and accumulation. Understanding these processes is crucial for determining the compound’s bioavailability and its potential therapeutic applications.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N-(4,6-Dichloro-5-formamidopyrimidin-2-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrimidines, amines, and oxides, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its use as an impurity reference material in antiviral drug synthesis sets it apart from other similar compounds .

Properties

IUPAC Name

N-(4,6-dichloro-5-formamidopyrimidin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2N4O2/c1-3(15)11-7-12-5(8)4(10-2-14)6(9)13-7/h2H,1H3,(H,10,14)(H,11,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADKUCDJWTYFEDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC(=C(C(=N1)Cl)NC=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

N-(5-Amino-4,6-dichloropyrimidin-2-yl)acetamide (J. Org. Chem. 1975, 40, 3141) was formylated by addition of 96% formic acid (20 mL) to a solution of (0.75 g, 3.4 mmoles) dissolved in acetic anhydride (20 mL). The resulting solution was stirred at 25° C. for one hour and then evaporated to give N-(4,6-dichloro-5-formamido-2-pyrimidinyl)acetamide as tan powder (0.77 g, 91%); structure confirmed by 1H-NMR and mass spectrum. This tan powder (840 mg, 3.37 mmol), (±)-cis-4-amino-2-cyclopentene-1-methanol (940 mg, 8.2 mmol), and triethylamine (0.80 g, 8.0 mmol) were warmed in ethanol (50 mL) in an oil bath (70°-80° C.) under nitrogen for 50 minutes and evaporated to a dark oil which was chromatographed on silica gel. Title compound was eluted with 5% methanol-chloroform as a peach-colored solid foam (840 mg). Crystallization from methanol gave white granules (575 mg, 52%); m.p. 189°-193°; 1H-NMR (DMSO-d6) δ10.23 (br, 1.0, NHAc), 9.3 (br, 1.0, NHCHO), 8.15 and 7.90 (both s, total 1.0, HC=O from two conformers, peaks coalesce at 60° C.), 7.42 and 7.22 (both d, J=8.3, total 1.0, CH--NH from two conformers, peaks coalesce at 60° C.), 5.9 and 5.7 (both m, 2.0, CH=CH), 5.05 (m, 1, CH--N), 4.73 (m, 1, OH), 3.39 (m, 2, CH2OH), 2.72 (m, 1, CH), 2.40 (m, 1, 1/2CH2), 1.36 (m, 1, 1/2CH2).
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20 mL
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20 mL
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